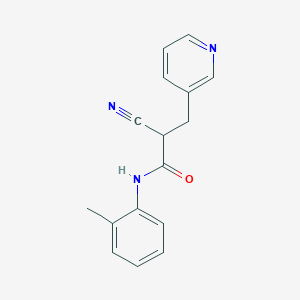
2-cyano-N-(2-methylphenyl)-3-pyridin-3-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-cyano-N-(2-methylphenyl)acetamide” is an organic compound with the molecular formula C10H10N2O and a molecular weight of 174.2g/mol . It is a colorless solid with a peculiar aniline odor .
Synthesis Analysis
There are different methods for preparing 2-Cyano-N-(2-methylphenyl)acetamide, one of the common methods is to react 2-methylaniline with acetic anhydride, and then cyanate by cyanation reaction .Molecular Structure Analysis
The molecular structure of 2-cyano-N-(2-methylphenyl)acetamide can be represented by the SMILES stringCC1=C(C=CC=C1)NC(CC#N)=O . Chemical Reactions Analysis
2-Cyano-N-(2-methylphenyl)acetamide is usually used as an intermediate in organic synthesis and can be used to synthesize other organic compounds .Physical And Chemical Properties Analysis
This compound has a density of 1.171g/cm³, a boiling point of 380.2°C at 760 mmHg, and a flash point of 183.7°C . It is slightly soluble in water, but has better solubility in conventional organic solvents .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “2-cyano-N-(2-methylphenyl)-3-pyridin-3-ylpropanamide”:
Pharmaceutical Development
2-cyano-N-(2-methylphenyl)-3-pyridin-3-ylpropanamide is a compound of interest in pharmaceutical research due to its potential therapeutic properties. It is being investigated for its ability to act as a scaffold for the development of new drugs, particularly in the treatment of inflammatory and autoimmune diseases. The compound’s structure allows for modifications that can enhance its efficacy and reduce side effects .
Cancer Research
This compound has shown promise in cancer research, particularly in the development of novel anticancer agents. Its ability to inhibit certain enzymes and pathways that are crucial for cancer cell survival makes it a potential candidate for targeted cancer therapies. Researchers are exploring its use in combination with other drugs to improve treatment outcomes .
Neurodegenerative Diseases
Research is also being conducted on the application of 2-cyano-N-(2-methylphenyl)-3-pyridin-3-ylpropanamide in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s neuroprotective properties and its ability to modulate neuroinflammatory pathways are of particular interest. Studies are focusing on its potential to slow down disease progression and improve cognitive function .
Antimicrobial Agents
The compound is being studied for its antimicrobial properties, with a focus on developing new antibiotics to combat resistant bacterial strains. Its unique structure allows it to target bacterial cell walls and inhibit their growth, making it a promising candidate in the fight against antibiotic-resistant infections .
Insecticidal Properties
2-cyano-N-(2-methylphenyl)-3-pyridin-3-ylpropanamide is also being explored for its insecticidal properties. Researchers are investigating its effectiveness in controlling pest populations in agriculture. The compound’s ability to disrupt the nervous system of insects makes it a potential alternative to traditional chemical pesticides, which can have harmful environmental effects .
Safety and Hazards
2-Cyano-N-(2-methylphenyl)acetamide is a combustible substance and should be kept away from open flames and heat sources . It is necessary to follow safety procedures and wear protective gloves and glasses when using or handling this chemical . Avoid contact with strong oxidants and strong acids to prevent dangerous reactions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-cyano-N-(2-methylphenyl)-3-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-5-2-3-7-15(12)19-16(20)14(10-17)9-13-6-4-8-18-11-13/h2-8,11,14H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTZMIHDOWMIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(CC2=CN=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2-methylphenyl)-3-pyridin-3-ylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2598104.png)
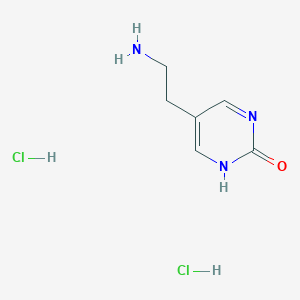
![[3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2598107.png)
![3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2598108.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2598110.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2598111.png)
![N-(4-bromophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethanamine](/img/structure/B2598113.png)
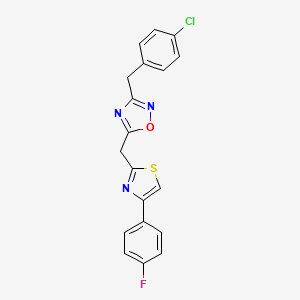
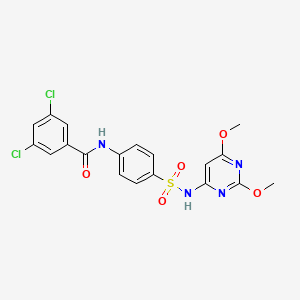
![7-(2-methoxyethyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2598119.png)
![ethyl 2-(8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2598122.png)
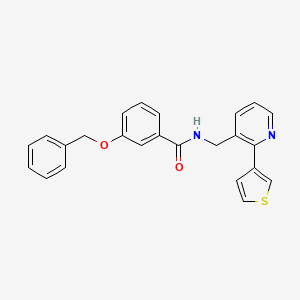
![2-[(2-cyanophenyl)sulfanyl]-N-methylbenzenecarboxamide](/img/structure/B2598126.png)